2-Amino-3-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
2-Amino-3-hydroxycyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the selective transformations of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . Another method includes the amination of alpha-bromocarboxylic acids, which provides a straightforward route to prepare alpha-aminocarboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-Amino-3-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3-hydroxycyclohexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes .
Comparison with Similar Compounds
1-Amino-4-hydroxycyclohexane-1-carboxylic acid: Similar in structure but with different stereochemistry.
3-Amino-2-hydroxycyclohexane-1-carboxylic acid: Another isomer with distinct properties.
Uniqueness: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90129-19-4 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-amino-3-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h4-6,9H,1-3,8H2,(H,10,11) |
InChI Key |
DCUHOFBVYJTTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)O)N)C(=O)O |
Origin of Product |
United States |
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